1-金刚烷基二甲胺

概述

描述

1-Adamantyldimethylamine, also known as N,N-Dimethyl-1-adamantylamine, is a chemical compound with the molecular formula C₁₂H₂₁N. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .

科学研究应用

Medicinal Applications

1.1. Sigma Receptor Ligands

1-Adamantyldimethylamine has been investigated as a ligand for sigma receptors (σRs), which are implicated in various neurological disorders. Research indicates that compounds incorporating the 1-adamantane structure can exhibit high affinity for σRs, particularly σ1R, which is associated with therapeutic effects in conditions such as depression, anxiety, and schizophrenia . The binding affinity of synthesized analogs containing the adamantane moiety has shown promising results, with some derivatives having nanomolar affinity for σ1R .

1.2. Antiviral Properties

The adamantane structure has been historically significant in the development of antiviral agents. For instance, aminoadamantanes like amantadine and rimantadine have been utilized against Influenza A viruses due to their ability to inhibit the M2 ion channel . The incorporation of 1-adamantyldimethylamine into new antiviral compounds could enhance their pharmacokinetic profiles and increase efficacy against viral infections.

Structural Advantages

2.1. Enhanced Lipophilicity and Stability

The unique structure of 1-adamantyldimethylamine contributes to increased lipophilicity and metabolic stability in drug design. The steric hindrance provided by the adamantyl group limits access to metabolic enzymes, which may prolong the compound's action in biological systems . This characteristic is particularly valuable when designing drugs intended for chronic conditions where sustained release is beneficial.

2.2. Drug Design Innovations

The adamantane scaffold has been utilized to modify existing drugs to improve their properties. For example, modifications using 1-adamantyldimethylamine have led to the development of compounds with enhanced distribution and reduced toxicity profiles . This adaptability makes it a versatile building block in medicinal chemistry.

Case Studies and Research Findings

3.1. Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of benzo[d]thiazol-2(3H)one derivatives incorporated 1-adamantyldimethylamine to assess its impact on binding affinity for σRs . The results demonstrated that structural modifications significantly influenced both potency and metabolic stability, highlighting the importance of the adamantyl group in drug design.

3.2. Clinical Trials and Emerging Therapies

Current research is exploring the use of 1-adamantyldimethylamine derivatives in clinical settings, particularly as diagnostic agents in positron emission tomography (PET) . The ongoing trials indicate a growing interest in leveraging this compound for innovative therapeutic applications.

Summary Table of Applications

作用机制

Target of Action

It’s important to note that the targets of a compound are usually proteins or enzymes that the compound interacts with to exert its effects .

Mode of Action

The mode of action typically involves the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

These effects can range from changes in cellular function to alterations in the expression of certain genes .

Action Environment

Environmental factors can include pH, temperature, and the presence of other compounds .

生化分析

Biochemical Properties

N,N-Dimethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly in its interactions with sigma receptors. Sigma receptors are a unique class of receptors that modulate various proteins, including N-methyl-D-aspartate receptors and calcium ion channels . N,N-Dimethyl-1-adamantanamine has been shown to have a high affinity for sigma-1 receptors, which are widely distributed in the brain, spinal cord, and peripheral nerves . The interaction between N,N-Dimethyl-1-adamantanamine and sigma-1 receptors can influence various biochemical pathways, including those involved in neuronal protection, analgesia, and the treatment of drug abuse .

Cellular Effects

N,N-Dimethyl-1-adamantanamine has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sigma-1 receptors can modulate the activity of several proteins and ion channels, leading to changes in cellular function . For example, the activation of sigma-1 receptors by N,N-Dimethyl-1-adamantanamine can enhance the release of neurotransmitters and promote neuronal survival . Additionally, this compound has been shown to affect the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethyl-1-adamantanamine involves its binding interactions with sigma-1 receptors. Upon binding to these receptors, the compound can modulate the activity of various ion channels and enzymes . This modulation can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in gene expression and cellular function . For instance, the binding of N,N-Dimethyl-1-adamantanamine to sigma-1 receptors can inhibit the activity of certain ion channels, thereby reducing calcium influx and protecting neurons from excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-1-adamantanamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. In vitro metabolic stability studies have shown that the compound undergoes extensive metabolism in rat liver microsomes, with the N-methyl group being a major site of metabolism . Despite this extensive metabolism, N,N-Dimethyl-1-adamantanamine has demonstrated a slight improvement in metabolic stability compared to other similar compounds . Long-term studies have also indicated that the compound can maintain its effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-1-adamantanamine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anticonvulsant activity at low doses, with a therapeutic index much higher than that of other similar compounds . At higher doses, N,N-Dimethyl-1-adamantanamine can cause toxic or adverse effects, including neurotoxicity and ataxia . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

N,N-Dimethyl-1-adamantanamine is involved in several metabolic pathways, including the oxidation of the adamantyl moiety and the N-methyl group . The compound interacts with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of N,N-Dimethyl-1-adamantanamine .

Transport and Distribution

The transport and distribution of N,N-Dimethyl-1-adamantanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, including the brain and peripheral nerves . The interaction with transporters and binding proteins can affect the localization and accumulation of N,N-Dimethyl-1-adamantanamine, influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

N,N-Dimethyl-1-adamantanamine exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize to certain cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct N,N-Dimethyl-1-adamantanamine to specific organelles . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions

1-Adamantyldimethylamine can be synthesized through several methods. One common approach involves the alkylation of 1-adamantanamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of 1-Adamantyldimethylamine often involves a one-pot process. This method utilizes catalysts and optimized reaction conditions to achieve high yields and efficiency. The process may include steps such as alkylation, purification, and crystallization to obtain the final product .

化学反应分析

Types of Reactions

1-Adamantyldimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted adamantane compounds .

相似化合物的比较

Similar Compounds

Amantadine: Used as an antiviral and antiparkinsonian agent.

Memantine: Used in the treatment of Alzheimer’s disease.

Rimantadine: Another antiviral compound related to amantadine.

Uniqueness

1-Adamantyldimethylamine stands out due to its specific structural modifications, which enhance its stability and reactivity. Compared to similar compounds, it offers unique advantages in terms of metabolic stability and receptor binding affinity .

Conclusion

1-Adamantyldimethylamine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications.

生物活性

1-Adamantyldimethylamine, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interaction with sigma receptors, antiviral properties, and cytotoxic effects.

Chemical Structure and Properties

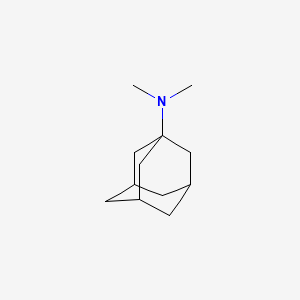

1-Adamantyldimethylamine is characterized by an adamantane core, which provides steric hindrance that can influence its binding affinity and metabolic stability. The compound's structure can be represented as follows:

1. Sigma Receptor Interaction

Recent studies have highlighted the interaction of adamantyl amines with sigma receptors (σRs), particularly σ1R and σ2R. These receptors are implicated in various therapeutic areas, including:

- Depression and Anxiety : Compounds targeting σ1R have shown potential in alleviating symptoms associated with mood disorders.

- Neuroprotection : σ1R is involved in neuronal protection mechanisms, suggesting that 1-adamantyldimethylamine may offer neuroprotective benefits.

- Cancer Treatment : σ2R has been linked to tumor cell proliferation and apoptosis, making it a target for cancer therapies. The binding affinity of 1-adamantyldimethylamine to these receptors may provide insights into its potential as an anticancer agent .

2. Antiviral Activity

The antiviral properties of adamantyl amines have been extensively studied, particularly against influenza viruses. Research indicates that 1-adamantyldimethylamine exhibits significant activity against mutant strains of influenza A virus by blocking the M2 proton channel.

- Mechanism of Action : The compound acts as a triple blocker for various M2 channels, which are crucial for viral replication. Molecular dynamics simulations suggest that the steric bulk of the adamantyl group allows for effective binding to these channels .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against Influenza A

A study conducted on 57 adamantyl amines demonstrated that 1-adamantyldimethylamine was effective against influenza A virus strains with mutations in the M2 channel. The compound was able to inhibit viral replication in vitro, showcasing its potential as an antiviral agent. This study utilized electrophysiological assays and molecular dynamics simulations to elucidate the binding interactions at a molecular level .

Cytotoxicity Studies

In vitro tests assessing the cytotoxic effects of 1-adamantyldimethylamine on various cancer cell lines (A549, T47D, L929, HeLa) indicated that the compound did not significantly alter cell proliferation within tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

属性

IUPAC Name |

N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBYCNFAXLUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893535 | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3717-40-6 | |

| Record name | (Dimethylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the use of β-Cyclodextrin and N,N-Dimethyl-1-adamantanamine in creating a pH-sensitive hydrogel. What is the role of N,N-Dimethyl-1-adamantanamine in this system, and how does its structure contribute to this function?

A1: In this study, N,N-Dimethyl-1-adamantanamine acts as the "guest" molecule in a host-guest system with β-Cyclodextrin as the "host." [] This interaction is crucial for the hydrogel's pH sensitivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。